molecular formula C23H17NO4 B4936218 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide CAS No. 425646-13-5

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide

Cat. No. B4936218
CAS RN: 425646-13-5
M. Wt: 371.4 g/mol
InChI Key: IRIDHWIYKXBZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide, also known as DEAB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds.

Mechanism of Action

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide is a competitive inhibitor of ALDH, which catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide binds to the active site of ALDH and prevents the substrate from binding, leading to the inhibition of the enzyme. This results in the accumulation of toxic aldehydes, which can lead to cell death.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In stem cell research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to study the role of ALDH in embryonic development.

Advantages and Limitations for Lab Experiments

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of ALDH, making it a useful tool for studying the role of ALDH in various biological processes. It is also easy to synthesize and has a high purity. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has some limitations. It is a toxic compound and should be handled with care. It can also inhibit other enzymes besides ALDH, leading to off-target effects.

Future Directions

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several potential future directions for scientific research. It could be used in the development of new cancer therapies that target ALDH. It could also be used in the identification and isolation of stem cells with high ALDH activity for regenerative medicine. Further studies could also be conducted to investigate the role of ALDH in other biological processes, such as metabolism and immune function. Additionally, new inhibitors of ALDH could be developed based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide to improve its specificity and reduce its toxicity.

Synthesis Methods

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The reaction yields N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide as a yellow solid with a purity of over 95%.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used in various scientific research fields, including cancer research, stem cell research, and developmental biology. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the ALDH enzyme. ALDH is known to be overexpressed in many types of cancer cells, and its inhibition by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide leads to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to study the role of ALDH in embryonic development.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-2-28-16-10-7-14(8-11-16)23(27)24-15-9-12-19-20(13-15)22(26)18-6-4-3-5-17(18)21(19)25/h3-13H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIDHWIYKXBZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387532
Record name N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide

CAS RN

425646-13-5
Record name NSC731305
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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